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Compound of Interest

Compound Name: Genevant CL1 monohydrochloride

Cat. No.: B15597943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genevant's CL1 is a cutting-edge ionizable lipid designed for the efficient delivery of
messenger RNA (mRNA) in lipid nanopatrticle (LNP) formulations.[1][2] Its unique chemical
structure facilitates high encapsulation efficiency, remarkable stability, and potent in vivo
performance, making it an excellent candidate for the development of mMRNA-based vaccines
and therapeutics.[2] The ionizable nature of CL1 is central to its mechanism of action; it
remains neutral at physiological pH, minimizing toxicity, but becomes positively charged within
the acidic environment of the endosome. This pH-triggered charge reversal is crucial for the
endosomal escape of the mRNA payload, allowing it to reach the cytoplasm where it can be
translated into the protein of interest.

These application notes provide detailed protocols for the preparation and characterization of
Genevant CL1 LNPs, enabling researchers to harness the full potential of this advanced

delivery vehicle.

Physicochemical Properties of Genevant CL1

A comprehensive understanding of the physicochemical properties of the constituent lipids is
fundamental to the successful formulation of LNPs.
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Property Value Reference

Pentanoic acid, 5-

) (dimethylamino)-, (6Z )-1,2-di-
Chemical Name MedchemExpress
(42 )-4-decen-1-yl-6-dodecen-

1-yl ester
Synonyms Lipid 10 [2]
CAS Number 1450888-71-7 [1]
Molecular Formula C39H73NO2 [1]
Molecular Weight 588.00 g/mol [1]
pKa 6.3 [1]

Representative Characteristics of Genevant CL1
LNPs

The following table summarizes the typical physicochemical characteristics of LNPs formulated
with Genevant CL1 and other standard lipid components. These values are representative and
may vary depending on the specific formulation parameters, such as the lipid composition, N/P
ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the RNA),
and the manufacturing process.
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Parameter Representative Value Method of Analysis

Dynamic Light Scattering

Particle Size (Z-average) 80 - 150 nm

(DLS)

) ) Dynamic Light Scattering

Polydispersity Index (PDI) <0.2

(DLS)
MRNA Encapsulation )

o > 90% RiboGreen Assay
Efficiency
) Near-neutral to slightly Electrophoretic Light
Zeta Potential (at neutral pH) ] ]
negative Scattering (ELS)

] ) Cryogenic Transmission
Spherical, with an electron- )
Morphology dense core Electron Microscopy (Cryo-
TEM)

Experimental Protocols
Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in
ethanol.

Materials:

¢ Genevant CL1 (ionizable lipid)

o 1, 2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
o Cholesterol (helper lipid)

e 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
(PEGylated lipid)

e 200 proof ethanol (anhydrous)

« Sterile, RNase-free microcentrifuge tubes or glass vials
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Procedure:

Bring all lipids to room temperature before use.

o Prepare individual stock solutions of each lipid in 200 proof ethanol at the desired
concentrations (e.g., 10-50 mM).

e For DSPC and cholesterol, gentle warming (up to 65°C) may be required to facilitate
complete dissolution.

o Vortex each solution until the lipids are fully dissolved and the solution is clear.

» Store the lipid stock solutions at -20°C for short-term storage or -80°C for long-term storage
in tightly sealed containers to prevent solvent evaporation.

In Vitro Transcription of mRNA

Objective: To synthesize high-quality mRNA for encapsulation into LNPs.

Materials:

e Linearized DNA template containing the gene of interest downstream of a T7 promoter
e T7 RNA Polymerase

e Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP or a modified nucleotide like N1-
methylpseudouridine-5'-triphosphate)

e RNase inhibitor

e DNase |

e Transcription buffer

« Purification kit (e.g., spin column-based)
e Nuclease-free water

Procedure:
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Thaw all reagents on ice.

Set up the in vitro transcription reaction in a sterile, RNase-free tube by adding the
components in the following order: nuclease-free water, transcription buffer, INTPs, RNase
inhibitor, linearized DNA template, and finally T7 RNA Polymerase.

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

To remove the DNA template, add DNase | to the reaction mixture and incubate at 37°C for
15-30 minutes.

Purify the mRNA using a suitable purification kit according to the manufacturer's instructions.

Elute the mRNA in nuclease-free water or a low-salt buffer (e.g., 10 mM citrate buffer, pH
4.0).

Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess
its integrity using gel electrophoresis.

Store the purified mMRNA at -80°C.

Preparation of Genevant CL1 LNPs

This protocol describes the formulation of MRNA-LNPs using a microfluidic mixing device, a

widely used method for producing uniform and reproducible nanoparticles. A T-junction mixing

method can also be employed and follows a similar principle of rapid mixing.

Materials:

Lipid stock solutions (Genevant CL1, DSPC, Cholesterol, DMG-PEG 2000 in ethanol)

Purified mRNA in 10 mM citrate buffer (pH 4.0)

Microfluidic mixing device (e.g., NanoAssemblr) and microfluidic cartridge

Syringe pumps

Sterile, RNase-free syringes and tubing
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» Dialysis cassette (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system
¢ Phosphate-buffered saline (PBS), pH 7.4

Procedure:

o Prepare the Lipid Mixture (Organic Phase):

o In a sterile, RNase-free tube, combine the lipid stock solutions in the desired molar ratio. A
commonly used molar ratio for ionizable lipid-based LNPs is approximately 50:10:38.5:1.5
(lonizable lipid:DSPC:Cholesterol:PEG-lipid).

o Add 200 proof ethanol to achieve the final desired total lipid concentration (e.g., 10-25
mM).

o Vortex the lipid mixture to ensure homogeneity.
o Prepare the mRNA Solution (Aqueous Phase):

o Dilute the purified mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0). The
final concentration will depend on the target N/P ratio.

e Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.
o Load the lipid mixture into one syringe and the mRNA solution into another syringe.

o Set the flow rates on the syringe pumps to achieve the desired flow rate ratio (FRR)
between the aqueous and organic phases (typically 3:1).

o Set the total flow rate (TFR) to control the mixing time and resulting particle size. Higher
TFRs generally lead to smaller particles.

o Initiate the pumps to mix the two solutions through the microfluidic cartridge.

o Collect the resulting LNP dispersion from the outlet.
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» Downstream Processing (Buffer Exchange and Concentration):

o To remove the ethanol and raise the pH to a neutral level, dialyze the LNP dispersion
against PBS (pH 7.4) using a dialysis cassette. Perform dialysis overnight at 4°C with at
least two buffer changes.

o Alternatively, a TFF system can be used for more rapid buffer exchange and
concentration.

o After dialysis/TFF, the LNP solution can be concentrated to the desired final concentration
using centrifugal filter units.

 Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.

o Store the Genevant CL1 LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of Genevant CL1 LNPs

Objective: To determine the size distribution of the LNPs.
Procedure:

o Dilute a small aliquot of the LNP suspension in PBS (pH 7.4) to a suitable concentration for
DLS measurement.

e Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern
Zetasizer).

e Ensure the PDI is below 0.2, which indicates a monodisperse and homogeneous population
of nanoparticles.

Obijective: To determine the surface charge of the LNPs.

Procedure:
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 Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NacCl) to an appropriate
concentration.

o Measure the zeta potential using an electrophoretic light scattering (ELS) instrument.

« At neutral pH, the zeta potential should be near-neutral or slightly negative, which is
desirable for in vivo applications to minimize non-specific interactions.

Objective: To quantify the percentage of mMRNA successfully encapsulated within the LNPs.
Procedure:
e Use a Quant-iT RiboGreen assay or a similar fluorescence-based assay.

» Prepare two sets of LNP samples. In one set, measure the fluorescence of the intact LNPs to
determine the amount of unencapsulated (free) mRNA.

 In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and release the
encapsulated mMRNA. Measure the fluorescence to determine the total amount of mMRNA.

o Calculate the encapsulation efficiency using the following formula:
o Encapsulation Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mMRNA] x 100

Visualizations
Experimental Workflow for CL1 LNP Preparation
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Caption: Workflow for the preparation and characterization of Genevant CL1 LNPs.

Mechanism of Endosomal Escape
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Caption: The endosomal escape mechanism of Genevant CL1 LNPs.

Troubleshooting
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Issue

Potential Cause

Suggested Solution

Large Particle Size or High PDI

- Inefficient mixing-
Aggregation of lipids or LNPs-

Suboptimal flow rates

- Increase the total flow rate
during microfluidic mixing.-
Ensure lipid solutions are fully
dissolved and clear before
mixing.- Optimize the flow rate

ratio.

Low Encapsulation Efficiency

- Poor quality mRNA- Incorrect
pH of the aqueous buffer-

Suboptimal N/P ratio

- Verify the integrity and purity
of the mRNA.- Ensure the pH
of the citrate buffer is around
4.0.- Optimize the N/P ratio by
adjusting the mRNA

concentration.

LNP Instability (Aggregation

- Incomplete removal of

ethanol- Insufficient

- Ensure thorough dialysis or
TFF.- Optimize the molar
percentage of the PEG-lipid.-
Store LNPs at the

over time) PEGylation- Improper storage
N recommended temperature
conditions
(4°C for short-term, -80°C for
long-term).
Conclusion

The protocols and information provided in these application notes offer a comprehensive guide

for the preparation and characterization of Genevant CL1 lipid nanoparticles. By following

these detailed procedures, researchers can effectively formulate high-quality mMRNA-LNPs for a

wide range of research and therapeutic applications. The robust performance of Genevant

CL1, coupled with optimized formulation strategies, paves the way for the next generation of

mRNA-based medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

11/12

Tech Support


https://www.benchchem.com/product/b15597943?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

References

o 1. researchgate.net [researchgate.net]

o 2. Unsaturated, Trialkyl lonizable Lipids are Versatile Lipid-Nanoparticle Components for
Therapeutic and Vaccine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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nanoparticles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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